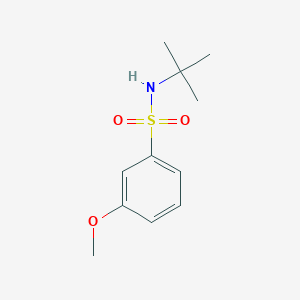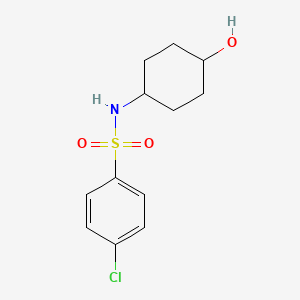![molecular formula C12H11NO3 B8593659 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid](/img/structure/B8593659.png)
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid
概要
説明
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups to the phenyl or isoxazole rings.
科学的研究の応用
Chemistry
In chemistry, 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential biological activity. Isoxazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could serve as a lead compound for the development of new drugs targeting these conditions.
Industry
In industry, the compound’s unique chemical properties make it useful for the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of its properties to suit specific industrial applications.
作用機序
The mechanism of action of 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is not well-documented. based on the known activities of isoxazole derivatives, it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve the inhibition or activation of these targets, leading to the observed biological activities.
類似化合物との比較
Similar Compounds
- 4-(5-Phenylisoxazol-3-yl)benzoic acid
- 4-(5-(4-Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid features a methyl group on the isoxazole ring, which can influence its reactivity and biological activity.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial development.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-11(7-13-16-8)10-4-2-9(3-5-10)6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
InChIキー |
NKUOWVJDWBCIKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)C2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-[acetyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8593592.png)






![1,4-Benzenedicarboxylic acid, bis[2-(dimethylamino)ethyl] ester](/img/structure/B8593657.png)



![1-bromo-4-[2-(cyclopropylmethoxy)ethyl]Benzene](/img/structure/B8593681.png)

